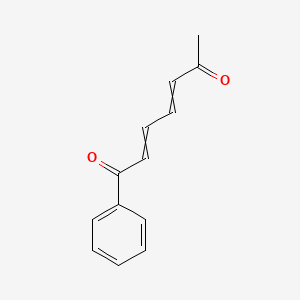![molecular formula C26H21NO3S B14250927 [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol CAS No. 497236-54-1](/img/structure/B14250927.png)
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is a complex organic compound that features a carbazole core substituted with a sulfonyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated carbazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group. Finally, the compound is treated with formaldehyde and a reducing agent to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Análisis De Reacciones Químicas
Types of Reactions
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Thiol derivative.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The sulfonyl group is known to enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism of action of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenyl and carbazole moieties contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]methanol: Lacks the phenyl group, resulting in different electronic properties.
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-3-yl]methanol: Substitution at a different position on the carbazole core, leading to variations in reactivity and stability.
Uniqueness
The unique combination of the sulfonyl, phenyl, and methanol groups in [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol provides a distinct set of chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential biological activity.
Propiedades
Número CAS |
497236-54-1 |
|---|---|
Fórmula molecular |
C26H21NO3S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
[9-(4-methylphenyl)sulfonyl-1-phenylcarbazol-2-yl]methanol |
InChI |
InChI=1S/C26H21NO3S/c1-18-11-14-21(15-12-18)31(29,30)27-24-10-6-5-9-22(24)23-16-13-20(17-28)25(26(23)27)19-7-3-2-4-8-19/h2-16,28H,17H2,1H3 |
Clave InChI |
JGJRJQFNNBKMAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=C(C=C4)CO)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
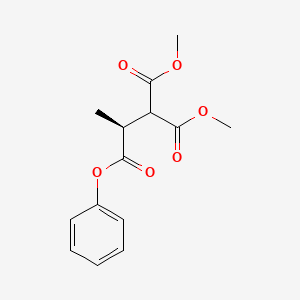
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
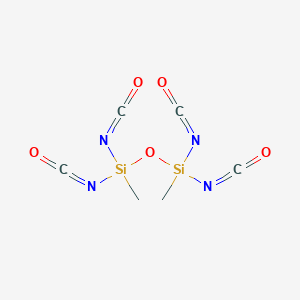
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)

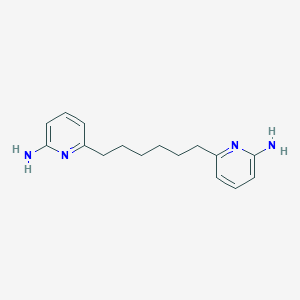
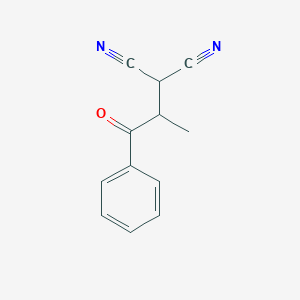
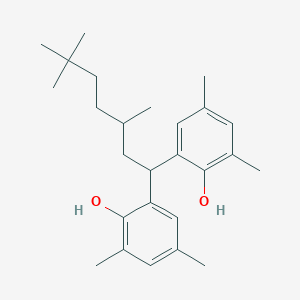
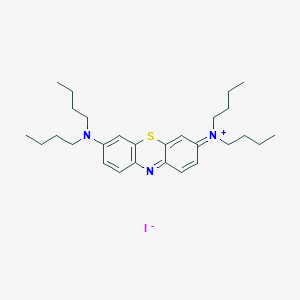
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
